molecular formula C15H11BrF3NS B13327849 3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole

3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole

Cat. No.: B13327849
M. Wt: 374.2 g/mol
InChI Key: FPWHIDQJHCZCMD-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole is a complex organic compound that features a thienopyrrole core substituted with a bromine atom, a methyl group, and a benzyl group bearing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, in place of the bromine atom.

Scientific Research Applications

3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used in the development of bioactive molecules for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thienopyrrole core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H11BrF3NS

Molecular Weight

374.2 g/mol

IUPAC Name

3-bromo-2-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]thieno[3,2-b]pyrrole

InChI

InChI=1S/C15H11BrF3NS/c1-9-13(16)14-12(21-9)6-7-20(14)8-10-2-4-11(5-3-10)15(17,18)19/h2-7H,8H2,1H3

InChI Key

FPWHIDQJHCZCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CN2CC3=CC=C(C=C3)C(F)(F)F)Br

Origin of Product

United States

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